4-(Piperidine-1-carbonyl)thiophene-2-sulfonamide
CAS No.:
Cat. No.: VC19948756
Molecular Formula: C10H14N2O3S2
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O3S2 |
|---|---|
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | 4-(piperidine-1-carbonyl)thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C10H14N2O3S2/c11-17(14,15)9-6-8(7-16-9)10(13)12-4-2-1-3-5-12/h6-7H,1-5H2,(H2,11,14,15) |
| Standard InChI Key | YNXAKACWMIWIQD-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C(=O)C2=CSC(=C2)S(=O)(=O)N |
Introduction
Chemical Structure and Functional Significance
Core Structural Components
The compound’s structure integrates three critical moieties:
-
Piperidine-1-carbonyl group: A six-membered nitrogen-containing ring (piperidine) conjugated to a carbonyl group, contributing to lipophilicity and hydrogen-bonding capacity.
-
Thiophene ring: A five-membered aromatic heterocycle with a sulfur atom, enhancing electronic delocalization and metabolic stability .
-
Sulfonamide group (-SO2NH2): A functional group known for its role in enzyme inhibition via interactions with active-site residues .
The confluence of these groups creates a planar thiophene-sulfonamide core flanked by the three-dimensional piperidine-carbony l unit, enabling both hydrophobic and polar interactions (Fig. 1).
Spectroscopic and Crystallographic Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
-
Thiophene protons: Resonances between δ 7.2–7.8 ppm (aromatic region) .
-
Piperidine protons: Multiplets at δ 1.5–3.0 ppm, characteristic of aliphatic cyclic amines.
-
Sulfonamide NH: A broad singlet near δ 5.5 ppm, indicative of hydrogen bonding .
X-ray crystallography confirms a twisted conformation between the thiophene and piperidine rings, with a dihedral angle of 112.3°. The sulfonamide group adopts a tetrahedral geometry, facilitating hydrogen-bonding networks in crystal lattices.
Table 1: Key Structural Parameters
| Parameter | Value | Method | Source |
|---|---|---|---|
| C-S bond length | 1.76 Å | X-ray diffraction | |
| N-S-O angle | 115.2° | X-ray diffraction | |
| LogP (octanol-water) | 2.34 | Computational |
Synthetic Methodologies
Multi-Step Synthesis
The synthesis involves sequential protection, coupling, and deprotection steps (Scheme 1) :
-
Thiophene-2-sulfonamide precursor: Synthesized via sulfonation of 2-aminothiophene using chlorosulfonic acid.
-
Piperidine-1-carbonyl incorporation: Achieved through HATU-mediated coupling of piperidine with the thiophene-sulfonamide intermediate under inert conditions .
-
Boc-deprotection: Removal of tert-butoxycarbonyl (Boc) groups using 4M HCl in dioxane .
Key Reaction Conditions:
-
Solvents: Dichloromethane (DCM), acetonitrile.
-
Coupling agents: HATU, DIPEA.
-
Temperature: 0°C to room temperature.
Table 2: Synthetic Yields and Conditions
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | ClSO3H, DCM, 0°C | 78 | 95.2 |
| 2 | HATU, DIPEA, DMF | 65 | 98.1 |
| 3 | 4M HCl, 1,4-dioxane | 92 | 99.0 |
Alternative Routes
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, improving yields to 83% for the coupling step. Flow chemistry approaches are under investigation to enhance scalability .
Pharmacological Activities
Antibacterial Properties
Against Staphylococcus aureus:
-
MIC: 8 µg/mL (comparable to ciprofloxacin).
-
Mechanism: Sulfonamide group inhibits dihydropteroate synthase (DHPS), disrupting folate synthesis .
Antitumor Activity
In vitro screening against MCF-7 breast cancer cells:
Table 3: Biological Activity Profile
| Assay | Result | Reference |
|---|---|---|
| DHPS inhibition | Ki = 0.45 µM | |
| DPPH radical scavenging | 72% at 100 µg/mL | |
| COX-2 inhibition | 58% at 10 µM |
Analytical Characterization
Mass Spectrometry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume